((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
Description
This compound is a thiazolidinone derivative featuring a pyrazole-thiazolidinone hybrid scaffold. Its structure includes a (3-fluoro-4-methylphenyl) substituent on the pyrazole ring and a thioxo group at position 2 of the thiazolidinone core. The Z-configuration of the exocyclic double bond (at position 5) is critical for maintaining stereochemical integrity, which influences biological interactions . Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.
Properties
CAS No. |
623936-14-1 |
|---|---|
Molecular Formula |
C22H16FN3O3S2 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C22H16FN3O3S2/c1-13-7-8-14(9-17(13)23)20-15(11-26(24-20)16-5-3-2-4-6-16)10-18-21(29)25(12-19(27)28)22(30)31-18/h2-11H,12H2,1H3,(H,27,28)/b18-10- |
InChI Key |
KWPBTAXWJGGWKL-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(3-Fluoro-4-Methylphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
The pyrazole core is constructed via a Vilsmeier-Haack reaction, a widely used method for introducing formyl groups onto aromatic systems. Starting with 3-fluoro-4-methylacetophenone, hydrazine hydrate is condensed with the ketone to form the corresponding hydrazone. Subsequent treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 50–60°C for 4–5 hours generates the pyrazole-4-carbaldehyde derivative .
Key Reaction Conditions
-
Reactants : 3-fluoro-4-methylacetophenone, hydrazine hydrate, POCl₃, DMF.
-
Temperature : 50–60°C.
The product is purified via recrystallization from ethanol, yielding a pale-yellow crystalline solid. Structural confirmation is achieved through -NMR and IR spectroscopy, with the aldehyde proton appearing as a singlet at δ 9.8–10.1 ppm .
Preparation of 2-(2,4-Dioxothiazolidin-3-yl)Acetic Acid
The thiazolidinone precursor is synthesized from thiazolidine-2,4-dione (TZD). Alkylation of TZD with ethyl bromoacetate in acetone at 50°C for 5 hours produces ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate. Acidic hydrolysis with dilute sulfuric acid in acetic acid under reflux converts the ester to the free carboxylic acid .
Reaction Scheme
Optimization Notes
-
Catalyst : Potassium carbonate enhances alkylation efficiency.
-
Hydrolysis : Prolonged reflux (5–6 hours) ensures complete ester cleavage .
Knoevenagel Condensation for Methylene Bridge Formation
The central methylene linkage is established via a Knoevenagel condensation between the pyrazole-4-carbaldehyde and the thiazolidinone-acetic acid derivative. Piperidine-catalyzed reaction in ethanol under reflux for 5–6 hours facilitates the formation of the (Z)-configured exo-methylene bond .
Mechanistic Insights
The reaction proceeds through a nucleophilic attack by the active methylene group of the thiazolidinone on the aldehyde carbonyl, followed by dehydration. Piperidine acts as a base, deprotonating the methylene group and promoting enolate formation. The (Z)-stereochemistry is favored due to steric hindrance between the pyrazole aryl group and the thiazolidinone ring .
Experimental Parameters
Final Hydrolysis and Purification
The ethyl ester intermediate (if present) is hydrolyzed to the free acetic acid using 10% sulfuric acid in acetic acid under reflux. The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the (Z)-isomer .
Analytical Data
-
-NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.65–7.12 (m, 8H, aromatic), 4.98 (s, 2H, CH₂COO), 2.34 (s, 3H, CH₃) .
A summary of critical parameters across preparation stages is provided below:
| Step | Reactants/Catalysts | Conditions | Yield (%) |
|---|---|---|---|
| Pyrazole synthesis | POCl₃, DMF | 50–60°C, 4–5 h | 70–85 |
| Thiazolidinone alkylation | K₂CO₃, ethyl bromoacetate | 50°C, 5 h | 80–90 |
| Knoevenagel condensation | Piperidine, ethanol | Reflux, 5–6 h | 85–90 |
| Ester hydrolysis | H₂SO₄, AcOH | Reflux, 5–6 h | 90–94 |
Challenges and Optimization Strategies
-
Stereochemical Control : The (Z)-isomer predominates due to steric factors, but minor (E)-isomers (~5–10%) may form. Chromatographic separation is essential for pharmaceutical-grade material .
-
Scale-Up Considerations : Replacing ethanol with toluene in the Knoevenagel step reduces solvent costs without compromising yield .
-
Byproduct Formation : Over-condensation or dimerization is mitigated by strict temperature control and inert atmosphere .
Applications and Derivative Synthesis
The acetic acid moiety enables further functionalization, such as amidation or salt formation, to enhance bioavailability. For example, reaction with tert-butylamine generates a water-soluble sodium salt, improving pharmacokinetic properties .
Chemical Reactions Analysis
Types of Reactions
((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The thiazolidine derivatives exhibit significant antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that ((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid may also possess such activity .
- Anticancer Properties : Compounds within the thiazolidine and pyrazole classes have been investigated for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Effects : The potential anti-inflammatory properties of thiazolidine derivatives have been documented, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Case Studies
Several case studies have explored the applications of similar compounds:
- Antimicrobial Study : A recent study demonstrated that a related thiazolidine derivative showed potent activity against both Gram-positive and Gram-negative bacteria. The study utilized standard microbiological methods to assess the minimum inhibitory concentration (MIC) values .
- Anticancer Research : In vitro assays on cancer cell lines revealed that thiazolidine derivatives could reduce cell viability significantly. Further studies are needed to elucidate the mechanisms involved in these effects .
Mechanism of Action
The mechanism of action of ((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of pyrazole-thiazolidinone hybrids. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity :
- The 3-fluoro-4-methylphenyl group in the target compound balances lipophilicity and metabolic stability. In contrast, the 3,5-difluorophenyl analogue (Analogue 2) shows higher electronegativity, which could enhance binding to targets like kinases or proteases .
- Methoxy (Analogue 3) and benzyloxy (Analogue 1) groups improve solubility but may compromise stability due to oxidative or enzymatic degradation .
Thiazolidinone Core Modifications: The acetic acid moiety in the target compound and analogues 1–4 enhances water solubility, facilitating formulation. 2-Thioxo groups across all compounds contribute to hydrogen bonding and metal chelation, critical for enzyme inhibition .
Synthetic Feasibility: The target compound’s synthesis likely follows a Knoevenagel condensation route, similar to Analogue 2 (83% yield reported) . Substituents like propylsulfanyl (Analogue 8) require additional steps for sulfur incorporation, increasing complexity .
Biological Activity
The compound ((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid, often referred to as compound 1, belongs to a class of thiazolidinone derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of compound 1, highlighting relevant research findings and case studies.
Chemical Structure and Properties
Compound 1 is characterized by the following structural features:
- A thiazolidinone core
- A pyrazole moiety with a fluoromethylphenyl substituent
- An acetic acid functional group
The molecular formula is , with a molecular weight of approximately 475.55 g/mol.
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. Compound 1 has been tested against various bacterial strains, showing moderate to good antibacterial activity. For instance, studies indicate that modifications at the benzyl position can enhance activity against Gram-positive bacteria while retaining efficacy against Gram-negative strains .
Anticancer Properties
The anticancer potential of compound 1 has been evaluated in several studies. In vitro assays revealed that it inhibits the proliferation of cancer cell lines such as MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia). The half-maximal inhibitory concentration (IC50) values were reported around 0.3 µM and 1.2 µM respectively, indicating potent activity against these cell lines .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 | 0.3 | Inhibition of cell proliferation |
| MOLM13 | 1.2 | Induction of apoptosis |
Anti-inflammatory Effects
Thiazolidinones are also known for their anti-inflammatory properties. Compound 1 has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential mechanism for treating inflammatory diseases . The specific pathways involved include the NF-kB signaling pathway, which plays a critical role in inflammation.
Case Studies
A notable case study involved the evaluation of compound 1 in an animal model for its anticancer effects. Mice bearing xenograft tumors derived from MV4-11 cells were treated with compound 1 at varying doses. The results indicated a dose-dependent reduction in tumor size, with significant inhibition observed at doses above 10 mg/kg .
Another study focused on its anti-inflammatory effects in a carrageenan-induced paw edema model in rats. Compound 1 demonstrated significant reduction in paw swelling compared to controls, supporting its potential use as an anti-inflammatory agent .
Q & A
Q. What synthetic methodologies are recommended for preparing ((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid?
The synthesis involves multi-step reactions, typically including:
- Thiazolidinone core formation : Condensation of thiosemicarbazide derivatives with chloroacetic acid under reflux in acetic acid with sodium acetate as a catalyst .
- Knoevenagel condensation : Reaction of the thiazolidinone intermediate with a substituted pyrazole carbaldehyde (e.g., 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) in a DMF/acetic acid mixture .
- Final functionalization : Introduction of the acetic acid moiety via alkylation or substitution reactions.
Q. How can the structure of this compound be confirmed post-synthesis?
- NMR spectroscopy : Key signals include the thioxo group (C=S) at ~125 ppm in NMR and aromatic protons in the pyrazole/phenyl rings (δ 7.0–8.5 ppm in NMR) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve Z/E isomerism in the methylene group .
Intermediate Research Questions
Q. How can reaction yields be optimized during the Knoevenagel condensation step?
- Catalyst screening : Test bases like piperidine or ammonium acetate to enhance enolate formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Temperature control : Reflux at 80–100°C for 2–4 hours maximizes conjugation while minimizing side reactions .
Q. What analytical techniques are suitable for monitoring reaction progress?
- TLC with UV visualization : Track the disappearance of the aldehyde starting material (R ~0.5 in ethyl acetate/hexane) .
- HPLC-MS : Quantify intermediates using a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity against protein kinases?
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR or VEGFR) with ATP-Glo™ luminescence assays to measure inhibition .
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding interactions with kinase active sites, guided by crystallographic data from related thiazolidinones .
Q. How should contradictory data on the compound’s solubility and stability be resolved?
- Solubility profiling : Test in DMSO/PBS mixtures (1–10% DMSO) using nephelometry to identify aggregation thresholds .
- Degradation studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-PDA to detect hydrolysis of the thioxo group .
Methodological Challenges in Synthesis
Q. What strategies address regioselectivity issues in pyrazole-substituted thiazolidinones?
Q. How can purity be ensured for in vivo studies?
- Recrystallization : Use acetic acid/ethanol mixtures (1:3 v/v) to remove unreacted starting materials .
- Preparative HPLC : Isolate the Z-isomer using a chiral column (e.g., Chiralpak IA) with heptane/isopropanol mobile phase .
Computational and Mechanistic Studies
Q. What computational tools are recommended for studying electronic properties?
Q. How can metabolic pathways be predicted for this compound?
- CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms using SwissADME or MetaCore .
- In vitro microsomal assays : Incubate with rat liver microsomes and NADPH, followed by LC-MS/MS to identify phase I metabolites .
Data Analysis and Validation
Q. How should crystallographic data be validated for publication?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
